An In-depth Technical Guide to 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol: Molecular Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a nitrophenol core functionalized with a pyrrolidine sulfonyl group, presents a versatile scaffold for the development of novel therapeutic agents. The presence of a nitro group, a well-known electron-withdrawing group, and a sulfonyl moiety can modulate the physicochemical and pharmacological properties of the parent phenol. This guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, along with a detailed, scientifically grounded protocol for its potential synthesis and characterization.
Molecular Structure and Properties
The fundamental characteristics of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol are summarized in the table below, providing a quantitative basis for its application in experimental research.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₅S | [1][2] |
| Molecular Weight | 272.28 g/mol | [1][2][3] |
| CAS Number | 722464-31-5 | [1][2] |
| IUPAC Name | 2-nitro-4-(pyrrolidin-1-ylsulfonyl)phenol | [2] |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)[O-] | [1] |
| InChI | InChI=1S/C10H12N2O5S/c13-10-4-3-8(7-9(10)12(14)15)18(16,17)11-5-1-2-6-11/h3-4,7,13H,1-2,5-6H2 | [2] |
| InChIKey | DOTJUZDQFHQQQX-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 100.75 Ų | [1] |
| logP (octanol-water partition coefficient) | 1.0849 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 3 | [1] |
The structural arrangement of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, as depicted by its SMILES and InChI identifiers, reveals a phenol ring substituted at the 2-position with a nitro group and at the 4-position with a pyrrolidine-1-sulfonyl group. This substitution pattern is crucial for its chemical reactivity and potential biological activity.
Molecular Structure Visualization
To further elucidate the molecular architecture, the following diagram illustrates the connectivity of atoms in 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol.
Caption: 2D representation of the molecular structure of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol.
Proposed Synthesis Pathway
The proposed synthesis involves a two-step process, starting from commercially available 4-chloro-3-nitrophenol.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-1-(pyrrolidine-1-sulfonyl)-2-nitrobenzene
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Reaction Setup: To a solution of 4-chloro-3-nitrophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile, add triethylamine (1.2 equivalents) as a base.
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Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Add pyrrolidine-1-sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The use of a sulfonyl chloride is a standard method for the formation of sulfonamides.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-1-(pyrrolidine-1-sulfonyl)-2-nitrobenzene.
Step 2: Synthesis of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol
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Hydrolysis: The final step involves the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group. This can be achieved by heating the intermediate from Step 1 in an aqueous solution of a strong base, such as sodium hydroxide.
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Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-100 °C) and monitored by TLC.
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Acidification and Isolation: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to protonate the phenoxide and precipitate the desired product. The solid product is then collected by filtration, washed with cold water, and dried.
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Final Purification: The crude 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: The three protons on the phenyl ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.
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Pyrrolidine Protons: The protons of the pyrrolidine ring will likely appear as multiplets in the upfield region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen atom will be further downfield.
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Phenolic Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro, hydroxyl, and sulfonyl groups will have characteristic chemical shifts.
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Pyrrolidine Carbons: The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.
IR (Infrared) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
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N-O Stretch (Nitro Group): Strong asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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S=O Stretch (Sulfonyl Group): Strong absorption bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (272.28 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the pyrrolidine ring, or SO₂.
Safety and Handling
As with any chemical compound, 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the hazard information for related nitrophenols, this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2][7]
Conclusion
2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a molecule with significant potential for further investigation in various scientific disciplines, particularly in the realm of drug development. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. The provided information serves as a valuable resource for researchers and scientists, enabling them to design and execute experiments with a solid understanding of the compound's fundamental characteristics. Further experimental validation of the proposed synthesis and spectroscopic characterization is encouraged to expand the knowledge base for this promising chemical entity.
References
-
PubChem. 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol. [Link]
-
PMC. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]
-
ATSDR. Toxicological Profile for Nitrophenols. [Link]
-
PubChem. 2-Nitro-4-(pyridin-4-yl)phenol. [Link]
Sources
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- 2. 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol | C10H12N2O5S | CID 3749282 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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